BenchChemオンラインストアへようこそ!

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

c-Met tyrosine kinase triazolopyrazine structure-activity relationship

Procure this 9-(4-butoxyphenyl)-substituted triazolopyrazine to precisely explore the hydrophobic pocket tolerance in your c-Met kinase inhibitor program. This scaffold's unique 4-butoxyphenyl group offers a distinct logP shift (~1.0–1.5 units) over methyl-phenyl analogs, enabling critical SAR studies on solubility and permeability without introducing basic or acidic groups. The 3-carbonyl handle also supports in-house derivatization for creating novel tool compounds. Essential for building a comprehensive 9-aryl variant matrix to map kinase selectivity.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1255777-64-0
Cat. No. B2380678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
CAS1255777-64-0
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2
InChIInChI=1S/C17H17N5O2/c1-2-3-10-24-13-6-4-12(5-7-13)14-11-15-16-18-19-17(23)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,23)
InChIKeyTWCZQCAWXKSZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one (CAS 1255777-64-0): Compound Identity and Core Scaffold Context


9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one (CAS 1255777-64-0, molecular formula C₁₇H₁₇N₅O₂, molecular weight 323.35 g/mol) is a synthetic heterocyclic small molecule built on a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine tricyclic core, bearing a 4-butoxyphenyl substituent at the 9-position and a carbonyl at the 3-position . The compound belongs to a broader class of triazolopyrazine derivatives that have been investigated as receptor tyrosine kinase (RTK) inhibitors, most prominently as c-Met tyrosine kinase inhibitors, and are represented in patent families covering hyperproliferative and inflammatory disorders [1]. The specific 4-butoxyphenyl substitution pattern distinguishes it from other 9-aryl analogs within this scaffold class, potentially modulating lipophilicity and target engagement .

Why Generic Substitution of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one (CAS 1255777-64-0) Is Unsupportable Without Comparative Data


Compounds within the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class cannot be assumed interchangeable because small variations in the 9-aryl substituent—such as replacing 4-butoxyphenyl with 3,4-dimethylphenyl, 4-fluorophenyl, or 3-methylphenyl—can produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties . The triazolopyrazine patent literature explicitly teaches that c-Met inhibitory activity is sensitive to the nature and position of aryl substituents, and that even closely related analogs exhibit different inhibitory profiles against a panel of kinases [1]. Without direct, quantitative head-to-head comparison data for this specific compound against named analogs, any claim of functional equivalence or superiority is scientifically unfounded. The evidence below therefore focuses on what can be inferred from class-level structure-activity relationships (SAR), explicitly noting where direct comparator data are absent .

Quantitative Differentiation Evidence for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one (CAS 1255777-64-0)


c-Met Kinase Inhibitory Potential: Class-Level SAR Relative to 9-Aryl Analogs

No direct, quantitative c-Met IC₅₀ data are publicly available for the target compound (1255777-64-0). However, patent family EP 3 053 923 A1 discloses numerous triazolopyrazine derivatives exemplified as c-Met inhibitors, establishing that 9-aryl substitution is a critical determinant of enzymatic potency. Within the patent, structurally related analogs bearing substituted phenyl groups at the 9-position exhibit c-Met IC₅₀ values spanning low nanomolar to micromolar ranges (exact values not extracted for the specific 4-butoxyphenyl example) [1]. The 4-butoxyphenyl group introduces higher lipophilicity (calculated logP ≈ 3.4–4.5 for related analogs) compared to 4-fluorophenyl or 3-methylphenyl variants, which may influence membrane permeability and off-rate kinetics . Because this compound is not explicitly profiled in the disclosed SAR tables, its rank-order potency relative to named analogs such as 9-(3,4-dimethylphenyl) or 9-(4-fluorophenyl) derivatives cannot be quantitatively positioned.

c-Met tyrosine kinase triazolopyrazine structure-activity relationship

Physicochemical Differentiation: Lipophilicity (logP/logD) Versus Lower-Alkoxy or Non-Alkoxy 9-Aryl Analogs

Calculated logP for the target compound is approximately 3.5–4.0 (based on the related thione analog with identical core and butoxyphenyl group, which has a reported logP of 3.38 [1]). In contrast, the 9-(3-methylphenyl) analog (MFCD25951967, C₁₄H₁₁N₅O, MW 265.27) has a lower calculated logP of approximately 2.0–2.5, reflecting the absence of the butoxy chain . The 4-butoxyphenyl moiety increases lipophilicity by approximately 1.0–1.5 logP units compared to 3-methylphenyl, which can enhance passive membrane permeability but may also increase plasma protein binding and metabolic liability. For 9-(4-fluorophenyl) analogs, the electron-withdrawing fluoro substituent alters both lipophilicity and electronic character, potentially affecting hinge-binding interactions with the kinase ATP pocket differently than the electron-donating butoxy group . No experimental logD₇.₄ or solubility data are publicly available for the target compound.

lipophilicity physicochemical properties drug-likeness

Kinase Selectivity Profile: Absence of Public Data Defines Differential Uncertainty

No kinase selectivity panel data (e.g., KdELECT, DiscoverX scanMAX, or biochemical IC₅₀ panel) are publicly available for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one . The triazolopyrazine patent EP 3 053 923 A1 reports that certain exemplified compounds exhibit selectivity for c-Met over other RTKs (e.g., VEGFR2, FGFR1, PDGFRβ), but the selectivity profile of this specific analog is not disclosed [1]. By contrast, some 9-aryl analogs within the same patent family have been counter-screened against a panel of 50+ kinases, revealing selectivity windows of 10- to 100-fold for c-Met over off-target kinases [1]. Without analogous data for the 4-butoxyphenyl derivative, assumptions about its selectivity cannot be made from the core scaffold alone, because the 9-substituent is known to influence kinase polypharmacology in this series [1].

kinase selectivity off-target profiling triazolopyrazine

Recommended Research and Industrial Application Scenarios for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one (CAS 1255777-64-0)


Scaffold-Hopping and SAR Exploration in c-Met Kinase Inhibitor Programs

The compound can serve as a 9-(4-butoxyphenyl)-substituted entry point for structure-activity relationship (SAR) studies within the triazolopyrazine c-Met inhibitor series. Because the 4-butoxyphenyl group introduces distinct lipophilic and electronic characteristics relative to methyl, fluoro, or unsubstituted phenyl analogs, it enables exploration of the 9-position's hydrophobic pocket tolerance. As established in Section 3, the absence of public potency data means that researchers must generate their own c-Met IC₅₀ and selectivity data before using this compound as a lead analog [1]. Procurement is justified only when the specific substitution pattern is required to fill a matrix of 9-aryl variants for comprehensive SAR.

Physicochemical Property Benchmarking for Butoxy-Substituted Heterocycles

The butoxyphenyl group provides a moderate logP increase (~1.0–1.5 units over methyl-phenyl analogs) without introducing a basic amine or carboxylic acid, making this compound a useful comparator for assessing the impact of alkoxy chain length on solubility, permeability, and metabolic stability in triazolopyrazine scaffolds. As noted in Evidence Item 2, calculated logP differences are class-level inferences; experimental logD₇.₄, kinetic solubility, and PAMPA permeability data must be collected to substantiate any procurement rationale [2].

Negative Control or Inactive Analog Generation via 3-Position Derivatization

The 3-carbonyl group on the triazolo ring offers a synthetic handle for further derivatization (e.g., thioether formation, hydrazone condensation) that can be used to generate tool compounds with potentially altered activity. Because the parent compound lacks public bioactivity data (Evidence Items 1 and 3), derivatives may serve as negative controls if the parent is found to be inactive or weakly active in a primary c-Met assay. Procurement of the parent compound enables in-house derivation and comparative profiling against the 2-benzyl or 3-thioether analogs available from screening libraries .

Quote Request

Request a Quote for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.